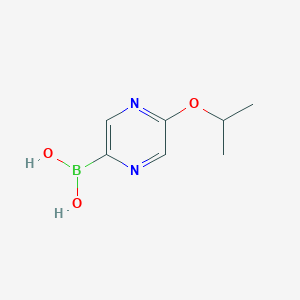

5-(Isopropoxy)pyrazine-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Isopropoxy)pyrazine-2-boronic acid is an organoboron compound that features a pyrazine ring substituted with an isopropoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isopropoxy)pyrazine-2-boronic acid typically involves the borylation of a pyrazine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, such as in the presence of a base like potassium acetate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the

Actividad Biológica

5-(Isopropoxy)pyrazine-2-boronic acid is a compound of increasing interest in medicinal chemistry and organic synthesis, particularly for its potential applications in drug development and chemical reactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its boronic acid functional group, which is pivotal in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for synthesizing biaryl compounds, which are prevalent in pharmaceuticals. The compound's structure includes a pyrazine ring substituted with an isopropoxy group and a boronic acid moiety, enhancing its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes. They can form covalent bonds with the active site residues of these enzymes, leading to inhibition. This property makes them valuable in the development of enzyme inhibitors for therapeutic purposes .

- Cell Signaling Modulation : Compounds with boronic acid groups can influence cellular signaling pathways by modulating protein interactions. This modulation can affect various cellular processes such as proliferation, apoptosis, and inflammation .

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃B₁N₂O₃ |

| Molecular Weight | 195.02 g/mol |

| Solubility | Soluble in polar solvents (e.g., DMF, DMSO) |

| Stability | Stable under standard laboratory conditions |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Study on Apoptosis Induction

A study involving a related pyrazine derivative demonstrated significant apoptosis induction in human leukemia K562 cells at concentrations ranging from 20 to 120 μM over 24 to 72 hours. The compound was shown to downregulate anti-apoptotic proteins (Bcl2 and Survivin) while upregulating pro-apoptotic proteins (Bax), indicating its potential as an anticancer agent . Although not directly studying this compound, these findings provide insights into the biological activity expected from structurally similar compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-(Isopropoxy)pyrazine-2-boronic acid has the molecular formula C12H17BN2O3 and a molecular weight of approximately 239.08 g/mol. The compound features:

- Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Isopropoxy Group : A substituent that enhances solubility and reactivity.

- Boronic Acid Moiety : Essential for forming stable complexes with hydroxyl-containing compounds.

Organic Synthesis

This compound is primarily utilized in:

- Suzuki–Miyaura Coupling Reaction : This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles.

Medicinal Chemistry

The compound exhibits potential therapeutic properties:

- Anticancer Activity : Studies indicate that this compound can inhibit proteasome activity, leading to apoptosis in cancer cells. It has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 10 µM.

- Antimicrobial Effects : Preliminary investigations suggest antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, demonstrating an inhibition zone of 15 mm at a concentration of 50 µg/disc.

Anticancer Activity Study

- Objective : Evaluate cytotoxic effects on cancer cell lines.

- Method : MTT assays were used to assess cell viability.

- Results : The compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines.

Antimicrobial Efficacy Study

- Objective : Assess antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method employed to measure inhibition zones.

- Results : Notable inhibition zone of 15 mm at 50 µg/disc.

Summary of Biological Activities

| Activity Type | Test Method | Concentration | Result |

|---|---|---|---|

| Anticancer | MTT Assay | >10 µM | Significant cytotoxicity |

| Antimicrobial | Disk Diffusion | 50 µg/disc | Inhibition zone: 15 mm |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety facilitates palladium-catalyzed cross-coupling with aryl halides or triflates, forming biaryl or heteroaryl derivatives. This reaction is pivotal in pharmaceutical and materials synthesis.

Key Observations:

-

Reaction Conditions : Typical conditions involve Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (3 eq.), dioxane/water (4:1) at 85°C overnight .

-

Substrate Scope : Coupling partners include aryl bromides, chlorides, and triflates. For example, ethyl 6-methyl-3-(((trifluoromethyl)sulfonyl)oxy)pyrazine-2-carboxylate reacts efficiently with arylboronic acids to yield 3-arylpyrazines .

-

Yield Optimization : Yields range from 38–85% depending on substituents and reaction temperature (Table 1).

Table 1: Suzuki-Miyaura Coupling Efficiency

| Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 85 | Dioxane/H₂O | 18 | 85 |

| 110 | Toluene | 18 | 43 |

Protodeborylation

The 2-pyrazine boronic acid bond is labile under acidic or aqueous conditions, leading to protodeborylation. This decomposition pathway competes with cross-coupling and necessitates optimized reaction protocols.

Mechanistic Insights :

-

Base Sensitivity : Strong bases (e.g., K₃PO₄) accelerate deborylation.

-

Stabilization Strategies : Slow-release methods using MIDA boronates or isopropyl alcohol as a cosolvent reduce decomposition rates .

Ligand-Assisted Disproportionation

Under basic conditions, 5-(isopropoxy)pyrazine-2-boronic acid undergoes disproportionation to form borinic acid (Ar₂BOH) and boroxin (Ar₃B₃O₃) derivatives. This process is accelerated by bidentate ligands.

Experimental Evidence :

-

Conditions : K₃PO₄ (3 eq.), dioxane, 100°C, 20 h.

-

Products :

Table 2: Disproportionation Outcomes

| Ligand Presence | Major Product | Yield (%) |

|---|---|---|

| No ligand | Diphenylborinic acid | 12 |

| Bidentate ligand | Pyrazole borinate | 41–64 |

Coordination Chemistry

The boronic acid group forms stable complexes with diols and nitrogen ligands, enabling applications in sensing and catalysis.

Case Study :

-

Complex Formation : Reacts with 1-(2-pyridinyl)-5-pyrazolone derivatives to yield four-coordinate boron(III) complexes.

-

Structural Requirements : Unprotected boronic acid and bidentate ligands are essential for complex stability (Figure 1).

Figure 1 : Proposed structure of pyrazole diarylborinate complex .

Functional Group Transformations

The isopropoxy group participates in nucleophilic substitutions or dealkylations under acidic conditions, though such reactions are less common.

Example Reaction:

Stability and Handling

Comparative Reactivity

The electronic effects of the pyrazine ring and isopropoxy group distinguish this compound from analogous arylboronic acids:

Propiedades

IUPAC Name |

(5-propan-2-yloxypyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZIABQRHUBKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.